Thiosildenafil

Description

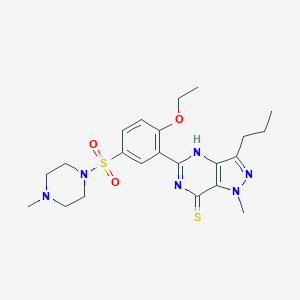

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUBVCQVNMLSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197336 | |

| Record name | Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-79-5 | |

| Record name | Thiosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Thiosildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosildenafil is a potent synthetic compound of significant interest in the fields of medicinal chemistry and pharmacology. It is a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, which is the active ingredient in Viagra®.[1] The defining structural feature of Thiosildenafil is the substitution of the carbonyl oxygen atom in the pyrimidinone ring of Sildenafil with a sulfur atom, forming a thioketone. This modification has implications for its chemical properties, biological activity, and analytical profile.

This technical guide provides a comprehensive overview of the chemical structure of Thiosildenafil, including its synthesis, analytical characterization, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this compound. Of note, Thiosildenafil has often been identified as an undeclared adulterant in herbal supplements marketed for sexual enhancement, underscoring the importance of its accurate identification and characterization for regulatory and safety purposes.[2]

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance. This section provides the key identifiers for Thiosildenafil.

| Identifier | Value | Source |

| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | [3] |

| Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | [3] |

| InChI | InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | [3] |

| InChIKey | LJUBVCQVNMLSTQ-UHFFFAOYSA-N | [3] |

| Molecular Formula | C22H30N6O3S2 | [3] |

| Molecular Weight | 490.6 g/mol | [3] |

| CAS Number | 479073-79-5 | [3] |

| Synonyms | Sulfosildenafil, Sildenafil thione | [3] |

Synthesis of Thiosildenafil

The synthesis of Thiosildenafil is not as extensively documented in peer-reviewed literature as that of its parent compound, Sildenafil. However, a logical and reported synthetic route involves the thionation of Sildenafil. This transformation can be achieved using various thionating agents, with phosphorus pentasulfide (P₂S₅) in pyridine being a cited method.[4]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-stage process, starting from commercially available precursors to first synthesize Sildenafil, followed by the thionation to yield Thiosildenafil.

Experimental Protocol: Thionation of Sildenafil

The following protocol is a representative procedure for the thionation of Sildenafil to Thiosildenafil based on established chemical transformations.[4]

Materials:

-

Sildenafil

-

Phosphorus pentasulfide (P₂S₅)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Sildenafil (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add phosphorus pentasulfide (P₂S₅) (0.5 equivalents) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Thiosildenafil by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield Thiosildenafil as a solid.

Analytical Characterization

The structural elucidation and confirmation of Thiosildenafil rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative ¹H NMR Data (in DMSO-d₆): The proton NMR spectrum of Thiosildenafil would be expected to show characteristic signals for the propyl, ethoxy, methylpiperazine, and aromatic protons, similar to Sildenafil.

Representative ¹³C NMR Data: The most notable feature in the ¹³C NMR spectrum of Thiosildenafil is the chemical shift of the thione carbon (C=S), which is expected to be in the range of 170-180 ppm. This is a significant downfield shift compared to the carbonyl carbon (C=O) of Sildenafil, which typically appears around 160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of Thiosildenafil, particularly in complex matrices such as dietary supplements. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

Fragmentation Pattern: A prominent fragmentation pathway observed in the collision-induced dissociation (CID) of protonated Thiosildenafil involves the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group.[6] This intramolecular rearrangement is a characteristic feature that aids in its identification.

Key Fragment Ions: Studies on the fragmentation of Thiosildenafil and its analogues have identified common fragment ions that can be used for their characterization.[7]

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum of Thiosildenafil would show a characteristic C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹, which would be absent in the spectrum of Sildenafil. The C=O stretch in Sildenafil is observed around 1690 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Thiosildenafil exhibits characteristic UV absorption maxima. One report indicates absorption peaks at 226.0 nm.[5]

Mechanism of Action

Thiosildenafil, like its parent compound Sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor.[5] PDE5 is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP).

The NO/cGMP Signaling Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This increase in cGMP leads to smooth muscle relaxation and increased blood flow into the penis, resulting in an erection.

By inhibiting PDE5, Thiosildenafil prevents the degradation of cGMP, leading to an accumulation of cGMP in the corpus cavernosum. This results in prolonged smooth muscle relaxation and an enhanced erectile response to sexual stimulation.

Potency and Selectivity

Pharmacology and Toxicology

The pharmacological and toxicological profiles of Thiosildenafil have not been as extensively studied as those of approved drugs like Sildenafil.[9] As an unapproved substance often found in adulterated products, its safety and efficacy in humans have not been established through rigorous clinical trials.[10][11] The side effects are presumed to be similar to those of Sildenafil, given their structural similarity and shared mechanism of action. These can include headaches, flushing, dyspepsia, and visual disturbances.[9] The lack of comprehensive safety data poses a significant health risk to consumers of products containing undeclared Thiosildenafil.

Conclusion

Thiosildenafil is a chemically and pharmacologically significant analogue of Sildenafil. Its defining structural feature, the thione group, imparts distinct properties that are important for its synthesis and analytical identification. While its mechanism of action as a PDE5 inhibitor is understood, a detailed quantitative comparison of its potency and selectivity to Sildenafil requires further investigation. The prevalence of Thiosildenafil as an adulterant in unregulated supplements highlights the critical need for robust analytical methods for its detection and a deeper understanding of its pharmacological and toxicological profile to protect public health. This technical guide provides a foundational understanding of the chemical structure of Thiosildenafil to aid researchers in their scientific endeavors.

References

-

PubChem. Thiosildenafil. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sulfoaildenafil. [Link]

- Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 89, 103-115.

- Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Clinical toxicology, 39(3), 229-236.

- Gaudiano, M. C., et al. (2007). Identification of thiosildenafil in a health supplement. Journal of pharmaceutical and biomedical analysis, 44(2), 587-590.

- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 365.

- Dunn, P. J. (2005). Synthesis of sildenafil (Viagra®). Green Chemistry, 7(1), 54-58.

-

Sildenafil - StatPearls - NCBI Bookshelf. [Link]

- Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.

-

PubChem. Sildenafil. National Center for Biotechnology Information. [Link]

- Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(7), 971-978.

- Journal of Food and Drug Analysis. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis, 18(4).

- Lai, K. C., et al. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis, 18(4), 269-278.

- Morley, J. E. (2002). Sildenafil (Viagra): a 5-year overview. The journal of nutrition, health & aging, 6(5), 325-328.

- Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International journal of impotence research, 16(1), S4-S7.

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. [Link]

-

PDE5 inhibitors: are there differences? - PubMed. [Link]

-

Sildenafil - Wikipedia. [Link]

-

(PDF) Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction - ResearchGate. [Link]

-

HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed. [Link]

-

Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed. [Link]

- Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. Journal of Food and Drug Analysis, 21(4), 363-369.

- Ge, X., et al. (2014). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 65, pp. 155-197). Elsevier.

- Fink, H. A., et al. (2002). Sildenafil for male erectile dysfunction: a systematic review and meta-analysis. Archives of internal medicine, 162(12), 1349-1360.

-

Pharmacology Review(s) - accessdata.fda.gov. [Link]

- Andersson, K. E. (2011). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 164(6), 1647-1660.

- Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of toxicology. Clinical toxicology, 39(3), 229-236.

-

LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. [Link]

-

Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective - The Pharmaceutical Journal. [Link]

-

Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3 - ResearchGate. [Link]

-

Accurate determination of adulterants in dietary supplements using shotgun high-resolution tandem mass spectrometry - SPCMIB - Université de Toulouse. [Link]

-

Sildenafil: Clinical toxicology profile | Request PDF - ResearchGate. [Link]

- Corbin, J. D., et al. (2002). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British journal of pharmacology, 135(1), 133-142.

-

A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens - ROSA P. [Link]

-

Exploring the Multifaceted Potential of Sildenafil in Medicine - MDPI. [Link]

-

PDE5 Inhibitors: Types, How They Work, What They Cost - Healthline. [Link]

-

Sildenafil citrate (oral therapy): Comparison of onset and duration of action of different phosphodiesterase (PDE5) inhibitors - GP Notebook. [Link]

-

IC 50 P values of sildenafil according to analyses by various laboratories. - ResearchGate. [Link]

-

Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. iq.usp.br [iq.usp.br]

- 3. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 10. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

Thiosildenafil: Synthesis Pathways, Precursors, and Analytical Characterization

Executive Summary

Thiosildenafil (molecular formula:

This technical guide details the synthetic pathway for Thiosildenafil, focusing on the thionation of the Sildenafil precursor. It provides a self-validating experimental protocol designed for research and analytical applications, ensuring high purity for spectral characterization.

Part 1: Retrosynthetic Analysis & Precursor Logic

The synthesis of Thiosildenafil is most efficiently approached via a Late-Stage Functionalization (LSF) strategy. Rather than building the thioamide moiety from acyclic precursors, the pyrazolopyrimidinone core of Sildenafil is synthesized first, followed by a selective O

Retrosynthetic Scheme

The pathway deconstructs Thiosildenafil into its immediate precursor, Sildenafil Base, which is further disconnected into the sulfonyl chloride intermediate and the methylpiperazine fragment.

Figure 1: Retrosynthetic disconnection showing the late-stage thionation strategy.

Part 2: Precursor Synthesis (The Sildenafil Backbone)

Before generating Thiosildenafil, one must isolate Sildenafil Base . Commercial Sildenafil is often found as the citrate salt; however, the thionation reaction requires the free base to prevent side reactions with the acidic salt and to ensure solubility in non-polar solvents like toluene.

Sildenafil Base Preparation

If starting from Sildenafil Citrate (commercial standard), a neutralization step is mandatory.

Protocol:

-

Dissolve 10 mmol Sildenafil Citrate in 50 mL distilled water.

-

Adjust pH to ~10 using 1M NaOH.

-

Extract the precipitate with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Validation: The resulting white solid (Sildenafil Base) should exhibit a melting point of 189–190°C .

Part 3: Core Synthesis – The Thionation Pathway

The transformation of the amide carbonyl (

Reaction Mechanism

Lawesson’s Reagent functions by dissociating into a dithiophosphine ylide in solution, which acts as a soft nucleophile attacking the hard carbonyl oxygen. The driving force is the formation of the stable P=O bond in the byproduct.

Figure 2: Simplified mechanistic flow of the thionation reaction.

Experimental Protocol: Synthesis of Thiosildenafil

Safety Note: This reaction generates trace

Reagents:

-

Sildenafil Base (1.0 eq)

-

Lawesson’s Reagent (0.6 eq) (Note: 0.5 eq is stoichiometric, slight excess ensures completion).

-

Solvent: Anhydrous Toluene.

Step-by-Step Methodology:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sildenafil Base (474 mg, 1.0 mmol) in anhydrous Toluene (20 mL).

-

Addition: Add Lawesson’s Reagent (242 mg, 0.6 mmol) in a single portion. The mixture will turn slightly yellow/turbid.

-

Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (

or Ar).-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product (

) will appear less polar than the starting material ( -

Time: Reaction typically reaches completion in 2–4 hours .

-

-

Workup: Cool to room temperature. The reaction mixture may precipitate the byproduct. Filter off any solids.

-

Concentration: Evaporate the toluene in vacuo to yield a yellow crude oil.

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent Gradient: Start with 100% DCM, then graduate to 2% MeOH in DCM.

-

Fraction Collection: Collect the yellow fluorescent fractions.

-

Yield Expectation: 75–85% as a yellow crystalline solid.

Part 4: Analytical Validation (Self-Validating System)

To ensure the synthesized compound is Thiosildenafil and not an isomer or unreacted precursor, compare spectral data against the following established values.

Nuclear Magnetic Resonance (NMR)

The diagnostic shift is the quaternary carbon at the 7-position (the carbonyl/thiocarbonyl). In

| Position | Atom Type | Sildenafil ( | Thiosildenafil ( | Diagnostic Note |

| C-7 | C=O / C=S | 153.5 | 176.2 | Primary confirmation of O |

| H-3 (Pr) | 2.78 | 2.95 | Slight deshirlding due to anisotropy | |

| N-H | Amide Proton | 12.2 (br) | 13.5 (br) | Thioamide proton is more acidic/deshielded |

Mass Spectrometry (ESI-MS)

Thiosildenafil (

-

Parent Ion

:-

Sildenafil: m/z 475.2[2]

-

Thiosildenafil: m/z 491.2

-

-

Fragmentation Pattern (MS/MS):

-

The cleavage of the sulfonyl-piperazine bond yields a core fragment.

-

Sildenafil Core Fragment: m/z 311

-

Thiosildenafil Core Fragment: m/z 327 (Retains the sulfur).

-

Visual/Physical Properties

-

Appearance: Sildenafil is white; Thiosildenafil is distinctively yellow .

-

Melting Point: Thiosildenafil melts at 180–182°C .

References

-

Venkateswarlu, K., et al. (2010). Isolation and structural characterization of thiohomosildenafil and thiosildenafil in health supplements.[3][4] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Rodomonte, A. L., et al. (2014).[5] Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra).[6] In: The Art of Drug Synthesis. Wiley-Interscience. Link

-

Food and Drug Administration (FDA). (2015). Public Notification: Thiosildenafil Detected in Dietary Supplements.[7]Link

Sources

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 7. jfda-online.com [jfda-online.com]

Discovery and origin of Thiosildenafil

Technical Whitepaper: The Emergence and Characterization of Thiosildenafil

Executive Summary

Thiosildenafil is a synthetic structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil. It emerged in the mid-2000s not from clinical development pipelines, but as a "designer drug" specifically engineered to evade regulatory screening of dietary supplements. By substituting the carbonyl oxygen of sildenafil with a sulfur atom (bioisosteric replacement), clandestine chemists created a molecule that retains pharmacological activity while altering its physicochemical fingerprint enough to bypass standard UV and mass spectrometric libraries of the time. This guide details the chemical origin, synthesis pathway, and validated detection protocols for researchers and regulatory scientists.

Chemical Genesis & Structural Homology

The "discovery" of thiosildenafil was a forensic event rather than a therapeutic milestone. It was first identified by regulatory laboratories (e.g., Venhuis et al., 2008) in adulterated "herbal" sexual enhancement products.

-

Parent Molecule: Sildenafil (

)[1][2][3] -

Analogue: Thiosildenafil (

) -

Modification: Thionation of the amide carbonyl at the C-7 position of the pyrazolo[4,3-d]pyrimidine ring.

Mechanistic Implication:

The replacement of Oxygen (electronegativity 3.44) with Sulfur (electronegativity 2.58) lowers the polarity of the functional group. This modification—known as thionation—increases the molecule's lipophilicity (

Synthetic Pathway: The Lawesson’s Route

The synthesis of thiosildenafil does not require de novo construction of the ring system. It is typically achieved through the direct chemical modification of sildenafil (or its immediate precursor) using a thionating agent, most commonly Lawesson’s Reagent .

Reaction Mechanism

Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) acts as a sulfur source. In refluxing toluene, it converts the amide carbonyl into a thioamide.

DOT Diagram: Synthetic Pathway

Figure 1: The chemical transformation of Sildenafil to Thiosildenafil via Lawesson’s Reagent. The reaction is driven by the formation of the stable P=O bond in the byproduct.

Analytical Identification Protocols

Detecting thiosildenafil requires specific adjustments to standard sildenafil protocols due to the mass shift and spectral changes.

Protocol A: LC-MS/MS Detection

The sulfur substitution adds 16.06 Da to the molecular weight. The fragmentation pattern remains similar to sildenafil but with mass-shifted daughter ions for fragments containing the pyrazolopyrimidine core.

Instrument Settings (Triple Quadrupole):

-

Ionization: ESI Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temp: 350°C

Data Table: Mass Transitions

| Analyte | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Sildenafil | 475.2 | 283.1 | 100.1 | 35 |

| Thiosildenafil | 491.2 | 299.1 | 116.1 | 35 |

Note: The m/z 299 fragment corresponds to the thionated core structure, confirming the modification is on the ring system, not the piperazine tail.

Protocol B: UV-Vis Spectroscopy (The "Red Shift" Marker)

A critical rapid-screening tool is UV spectroscopy. The C=S bond has a lower energy

-

Sildenafil

: ~292 nm -

Thiosildenafil

: ~308 nm (Bathochromic shift) -

Observation: Thiosildenafil solutions often appear slightly yellow compared to the colorless sildenafil solutions.

DOT Diagram: Analytical Decision Tree

Figure 2: Step-by-step logic for differentiating Thiosildenafil from its parent compound in complex matrices.

Pharmacological & Toxicological Profile

Research into thiosildenafil is largely limited to in vitro studies and forensic toxicology reports, as it has never undergone FDA-approved clinical trials.

-

PDE5 Inhibition: Thiosildenafil acts as a potent PDE5 inhibitor.[4][5] Structural Activity Relationship (SAR) studies indicate that the thione substitution preserves binding affinity to the PDE5 catalytic site, often with

values comparable to sildenafil (low nanomolar range). -

Pharmacokinetics: The increased lipophilicity suggests potentially faster absorption and wider tissue distribution. However, the metabolic fate of the thiocarbonyl group is a safety concern; oxidative desulfuration in the liver (mediated by CYP450) can generate reactive sulfur species, potentially leading to hepatotoxicity.

-

Adverse Events: Users unknowingly consuming thiosildenafil risk the same side effects as sildenafil (hypotension, visual disturbances) but with added risks of uncharacterized metabolic toxicity.

References

-

Venhuis, B. J., et al. (2008).[6] Structure elucidation of a novel analogue of sildenafil detected in a dietary supplement. Journal of Pharmaceutical and Biomedical Analysis.

-

Zou, P., et al. (2008).[6] Isolation and identification of thiohomosildenafil and thiosildenafil in health supplements. Journal of Food and Drug Analysis.

-

PubChem. (n.d.). Thiosildenafil Compound Summary. National Library of Medicine.

-

Gilard, V., et al. (2015). Detection, identification and quantification by 1H NMR of adulterants in 150 herbal dietary supplements marketed for improving sexual performance. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Thiosildenafil Stability & Degradation Profile: A Structural & Mechanistic Analysis

The following technical guide details the stability and degradation profile of Thiosildenafil, structured for researchers and drug development professionals.

Executive Summary

Thiosildenafil (methisosildenafil) is a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil. It differs chemically by the substitution of the carbonyl oxygen atom on the pyrazolopyrimidinone ring with a sulfur atom, forming a thione moiety. While this modification retains PDE5 inhibitory potency, it introduces a distinct stability profile characterized by increased susceptibility to oxidative desulfuration .

This guide analyzes the physicochemical instability of Thiosildenafil, identifying the C=S bond as the primary "soft" reactive site. Unlike Sildenafil, which is robust against oxidative stress, Thiosildenafil degrades primarily into Sildenafil under oxidative and photolytic conditions. Understanding this conversion is critical for forensic analysis, adulterant detection, and potential formulation development.

Chemical Identity & Structural Basis of Instability

The stability divergence between Sildenafil and Thiosildenafil is governed by the electronic properties of the C=S (thione) versus C=O (carbonyl) bond.

-

Bond Length & Energy: The C=S bond is longer (~1.6 Å) and weaker (~170 kcal/mol) than the C=O bond (~1.2 Å, ~190 kcal/mol), making the thione sulfur a better nucleophile and more prone to electrophilic attack.

-

Soft Base Character: The sulfur atom acts as a "soft" base, exhibiting high reactivity toward soft electrophiles and reactive oxygen species (ROS).

-

Chromophore Shift: The thione group creates a bathochromic shift in UV-Vis absorption (often imparting a yellow hue), which increases the molecule's cross-section for photon absorption and subsequent photodegradation.

Comparative Physicochemical Profile[1][2]

| Feature | Sildenafil | Thiosildenafil | Stability Implication |

| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₂H₃₀N₆O₃S₂ | Mass Shift: +16 Da (O → S) |

| Key Functional Group | Pyrazolopyrimidin-7-one | Pyrazolopyrimidin-7-thione | Reactivity: Thione is oxidation-prone |

| Appearance | White to off-white powder | Yellow crystalline powder | Visual Indicator: Bleaching indicates degradation |

| LogP (Predicted) | ~1.9 - 2.7 | ~2.5 - 3.2 | Thiosildenafil is more lipophilic |

| Primary Degradation | N-oxidation (Piperazine) | Oxidative Desulfuration (C=S → C=O) | Pathway: Conversion to parent Sildenafil |

Degradation Pathways[3][4][5][6]

Primary Pathway: Oxidative Desulfuration

The most critical degradation pathway for Thiosildenafil is its conversion back to Sildenafil. This reaction is irreversible and catalyzed by oxidants (e.g., peroxides, atmospheric oxygen) and light.

Mechanism:

-

Electrophilic Attack: An oxidant (e.g., Hydrogen Peroxide) attacks the thione sulfur.

-

Intermediate Formation: A sulfine (C=S=O) intermediate is transiently formed.

-

Elimination: The sulfur is extruded (often as SO₂ or elemental sulfur), and the carbonyl oxygen is restored, yielding Sildenafil.

Secondary Pathway: Piperazine N-Demethylation

Similar to Sildenafil, the methylpiperazine moiety is susceptible to N-demethylation. However, this is kinetically slower than the desulfuration of the thione ring.

Visualization of Degradation Logic

The following diagram illustrates the oxidative desulfuration pathway and the analytical mass shift used for detection.

Caption: Oxidative desulfuration mechanism converting Thiosildenafil to Sildenafil with a characteristic -16 Da mass shift.

Analytical Profiling Strategy

To accurately monitor Thiosildenafil stability, researchers must employ methods capable of distinguishing the thione from the carbonyl analog.

Mass Spectrometry (LC-MS/MS)

-

Thiosildenafil Parent: [M+H]⁺ = 491.2 m/z

-

Degradant (Sildenafil): [M+H]⁺ = 475.2 m/z

-

Diagnostic Shift: A loss of 16 Da is the definitive marker of oxidative degradation (Loss of S [32] + Gain of O [16] = -16).

UV-Vis Spectroscopy

-

Thiosildenafil: Distinct absorption bands in the visible region (yellow color) due to the n→π* transition of the C=S bond.

-

Sildenafil: Absorbs primarily in the UV region (Max ~292 nm).

-

Monitoring: Disappearance of the visible/yellow band correlates with the extent of degradation.

Experimental Protocols: Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A (R2) guidelines to stress the molecule and validate stability-indicating analytical methods.

Protocol A: Oxidative Stress (Critical)

-

Objective: Assess the rate of desulfuration to Sildenafil.

-

Reagents: 3% and 30% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Prepare a 1 mg/mL solution of Thiosildenafil in Acetonitrile:Water (50:50).

-

Add H₂O₂ to achieve final concentrations of 3% and 30%.

-

Incubate at Room Temperature (RT) and 40°C.

-

Sampling: Aliquot at 1h, 4h, 12h, and 24h.

-

Quenching: Quench with Sodium Metabisulfite solution before injection.

-

-

Expected Result: Rapid decrease in the 491.2 m/z peak and simultaneous rise of the 475.2 m/z (Sildenafil) peak.

Protocol B: Photostability (ICH Q1B)[7][8]

-

Objective: Determine susceptibility to photo-oxidative desulfuration.

-

Equipment: Photostability chamber (Cool White Fluorescent + Near UV).

-

Procedure:

-

Solid State: Spread thin layer of Thiosildenafil powder in a quartz dish.

-

Solution: Prepare 1 mg/mL solution in clear glass vials.

-

Exposure: Expose to 1.2 million lux hours and 200 W-h/m² UV energy.

-

Control: Wrap identical samples in aluminum foil (Dark Control).

-

-

Expected Result: Solid state may show surface bleaching. Solution state will likely show significant conversion to Sildenafil if not protected from oxygen.

Protocol C: Hydrolytic Stress (Acid/Base)

-

Objective: Evaluate pyrazolopyrimidine ring stability.

-

Reagents: 0.1 N HCl and 0.1 N NaOH.

-

Procedure:

-

Reflux 1 mg/mL Thiosildenafil in acid/base solutions at 60°C for 4 hours.

-

Neutralize before analysis.

-

-

Expected Result: Thiosildenafil is generally more stable to hydrolysis than oxidation, but extreme acid may catalyze desulfuration or ring cleavage.

Regulatory & Safety Implications

The degradation of Thiosildenafil has unique regulatory consequences compared to standard impurities.

-

Adulteration Masking: Manufacturers of illicit supplements may use Thiosildenafil to evade standard Sildenafil screening. However, poor storage conditions will naturally convert the adulterant back into the regulated substance (Sildenafil), inadvertently triggering positive detection for the parent drug.

-

Toxicology: While Sildenafil has a known safety profile, the intermediate sulfur species (sulfines) and potential sulfur oxides released during degradation may possess unknown toxicological risks (e.g., sensitization).

-

Shelf-Life: Thiosildenafil formulations require strict protection from light and oxygen (e.g., amber glass, nitrogen headspace) to prevent "bleaching" and potency loss.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

-

Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants.[1] Journal of Pharmaceutical and Biomedical Analysis.[1]

-

Reddy, B.P., et al. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product.[2][3][4] TSI Journals: Analytical Chemistry.

-

Venhuis, B.J., & de Kaste, D. (2012). Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: A history, analytical aspects and health risks. Journal of Pharmaceutical and Biomedical Analysis.[1]

-

Singh, S., & Bakshi, M. (2000).[3] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology.[2][5][3]

Sources

Thiosildenafil: A Technical Guide for Researchers in Erectile Dysfunction

A Comprehensive Whitepaper on the Synthesis, Characterization, and Preclinical Evaluation of a Sildenafil Analogue

Disclaimer: This document is intended for informational and research purposes only. Thiosildenafil is an unapproved research chemical and is not intended for human consumption. The information contained herein is for use by qualified researchers, scientists, and drug development professionals.

Introduction: The Landscape of PDE5 Inhibition and the Emergence of Thiosildenafil

The serendipitous discovery of sildenafil's efficacy in treating erectile dysfunction (ED) marked a paradigm shift in sexual medicine.[1] Its mechanism of action, the selective inhibition of phosphodiesterase type 5 (PDE5), laid the groundwork for a new class of therapeutics.[2] Sildenafil and its successors, such as tadalafil and vardenafil, have demonstrated significant clinical success.[3] However, the landscape of PDE5 inhibitors extends beyond these approved drugs into the realm of research chemicals and unapproved analogues. Thiosildenafil is one such analogue, a synthetic compound structurally similar to sildenafil, where the oxygen atom of the pyrimidinone ring is replaced by a sulfur atom.[4]

This structural modification, while seemingly minor, can have significant implications for the compound's pharmacological profile, including its potency, selectivity, and metabolic stability. Thiosildenafil has been identified as an adulterant in numerous "herbal" or "natural" sexual enhancement supplements, posing a potential health risk to consumers due to its unknown safety and efficacy profile.[1][2] For researchers, thiosildenafil represents an intriguing molecule for several reasons:

-

Structure-Activity Relationship (SAR) Studies: As a close analogue of a well-characterized drug, thiosildenafil is a valuable tool for probing the specific molecular interactions between PDE5 inhibitors and the enzyme's active site. Understanding how the thionation of the pyrimidinone ring affects binding affinity and selectivity can inform the design of novel PDE5 inhibitors with improved properties.

-

Pharmacology of Unapproved Analogues: The clandestine inclusion of thiosildenafil in consumer products necessitates a thorough understanding of its pharmacological and toxicological properties to aid in regulatory enforcement and to understand potential adverse events.

-

Development of Analytical Methods: The prevalence of thiosildenafil as an adulterant drives the need for robust and sensitive analytical methods for its detection and quantification in complex matrices.

This in-depth technical guide provides a comprehensive overview of thiosildenafil for the research community. It details its presumed mechanism of action based on its structural similarity to sildenafil, outlines a plausible synthetic route, provides a framework for its analytical characterization, and describes detailed protocols for its preclinical evaluation in both in-vitro and in-vivo models of erectile dysfunction.

Molecular Profile and Mechanism of Action

Thiosildenafil is a structural analogue of sildenafil, with the key difference being the substitution of a sulfur atom for the oxygen atom at the 7-position of the pyrazolo[4,3-d]pyrimidin-7-one core.

Table 1: Comparison of Sildenafil and Thiosildenafil

| Feature | Sildenafil | Thiosildenafil |

| Chemical Name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

| Molecular Formula | C22H30N6O4S | C22H30N6O3S2 |

| Molecular Weight | 474.58 g/mol | 490.6 g/mol [5] |

| CAS Number | 139755-83-2 | 479073-79-5 |

The cGMP Signaling Pathway in Erectile Function

The physiological process of penile erection is primarily driven by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] Upon sexual stimulation, NO is released from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum.[6] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] The accumulation of cGMP leads to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle of the corpus cavernosum.[7] This relaxation allows for increased blood flow into the sinusoidal spaces, leading to penile tumescence and erection.[3]

The erectile response is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cyclic nucleotides.[8] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[2]

Presumed Mechanism of Thiosildenafil

As a structural analogue of sildenafil, thiosildenafil is presumed to act as a competitive inhibitor of PDE5.[4] The core structure of sildenafil is designed to mimic that of cGMP, allowing it to bind to the catalytic site of PDE5 and prevent the hydrolysis of endogenous cGMP.[2] The replacement of the oxygen atom with a sulfur atom in thiosildenafil is not expected to fundamentally alter this competitive binding mechanism. By inhibiting PDE5, thiosildenafil would lead to an accumulation of cGMP in the corpus cavernosum upon sexual stimulation, thereby enhancing and prolonging the smooth muscle relaxation and erectile response.[6]

Potency and Selectivity: An Area for Investigation

A critical aspect of any PDE5 inhibitor's profile is its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for PDE5 over other PDE isoenzymes. Sildenafil, for instance, has a reported IC50 for PDE5 of approximately 3.5 nM and exhibits significant selectivity over other PDE isoforms, although it does have some inhibitory activity against PDE6, which is found in the retina and is associated with visual side effects.[2]

Table 2: Comparative IC50 Values and Selectivity of Approved PDE5 Inhibitors

| Inhibitor | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | ~3.7-4.0[6][9] | >80-fold[2] | ~10-fold[2] | ~1000-fold[9] |

| Vardenafil | ~0.1-0.7[9][10] | >1000-fold[10] | ~15-fold[10] | >9300-fold[9] |

| Tadalafil | ~1.8-2.0[6][9] | >700-fold | >7000-fold | ~40-fold[9] |

Note: IC50 values can vary depending on the experimental conditions.[11]

Crucially, the specific IC50 value of thiosildenafil for PDE5 and its selectivity profile against other PDE isoenzymes have not been widely reported in the scientific literature. This lack of publicly available data is a hallmark of an unapproved research chemical and underscores the need for further investigation. Determining these parameters is a primary objective for any researcher working with this compound.

Synthesis and Analytical Characterization

The synthesis and purification of thiosildenafil are essential first steps for any in-vitro or in-vivo investigation. This section provides a plausible synthetic route based on the known synthesis of sildenafil and standard thionation reactions, as well as a guide to its analytical characterization.

Proposed Synthetic Pathway

The synthesis of thiosildenafil can be logically approached by first synthesizing sildenafil and then performing a thionation reaction to replace the carbonyl oxygen with sulfur. A literature report suggests the synthesis of thiosildenafil from sildenafil by refluxing with phosphorus pentasulfide (P2S5) in pyridine.[12] An alternative and often milder thionating agent is Lawesson's reagent.[13]

Experimental Protocol: Synthesis of Thiosildenafil from Sildenafil

Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sildenafil (1 equivalent) in a suitable anhydrous solvent such as pyridine or toluene.

-

Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (0.5-1.0 equivalents), to the solution.[12][13] The reaction mixture may be heated to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (sildenafil) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure thiosildenafil.

Analytical Characterization

The structural confirmation of synthesized thiosildenafil is paramount. A combination of spectroscopic techniques should be employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of thiosildenafil. The spectra should be compared with published data where available.[14][15] Key expected signals in the ¹H NMR spectrum include those corresponding to the propyl and ethoxy groups, the aromatic protons, and the methylpiperazine moiety.[15] The substitution of the carbonyl with a thiocarbonyl group will induce shifts in the adjacent carbon and proton signals in the ¹³C and ¹H NMR spectra, respectively, compared to sildenafil.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of thiosildenafil (C22H30N6O3S2) by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can be compared with published data for structural confirmation.[14]

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the synthesized thiosildenafil and for its quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The retention time of thiosildenafil will differ from that of sildenafil, providing a means of separation and identification.

Table 3: Summary of Analytical Characterization Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the pyrazolopyrimidinethione core, and comparison with known sildenafil spectra.[14][15] |

| HRMS | Confirmation of molecular formula | Accurate mass measurement of the molecular ion corresponding to C22H30N6O3S2. |

| MS/MS | Structural confirmation via fragmentation | Characteristic fragmentation pattern that can be compared to reference spectra.[14] |

| HPLC | Purity assessment and quantification | A single major peak at a specific retention time under defined chromatographic conditions. |

| FT-IR Spectroscopy | Functional group identification | Presence of a C=S stretching vibration and absence of the C=O stretch of sildenafil. |

In-Vitro Evaluation of PDE5 Inhibition

The primary in-vitro assay for characterizing thiosildenafil is the determination of its inhibitory activity against PDE5.

Sources

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Thiosildenafil: A Technical Guide to its Potential Therapeutic Applications

Abstract: This technical guide provides an in-depth exploration of thiosildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analogue of sildenafil. While notorious for its illicit inclusion in unregulated male enhancement supplements, a rigorous scientific examination of its pharmacological profile reveals a molecule with significant potential for legitimate therapeutic applications. This document will dissect the mechanism of action, outline potential therapeutic avenues beyond erectile dysfunction, provide detailed experimental protocols for its study, and offer a forward-looking perspective on its future in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and unlock the therapeutic promise of thiosildenafil.

Introduction: From Illicit Adulterant to Therapeutic Candidate

Thiosildenafil is a synthetic compound and a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1][2] It is characterized by the substitution of the carbonyl oxygen in the pyrazolopyrimidinone ring of sildenafil with a sulfur atom.[1] This modification classifies it as a thioketone analogue.[1] Despite its potent phosphodiesterase type 5 (PDE5) inhibitory activity, thiosildenafil has not undergone formal clinical development and is not an approved pharmaceutical agent.

Its notoriety stems from its clandestine inclusion as an undeclared ingredient in numerous "herbal" or "natural" dietary supplements marketed for male sexual enhancement.[2] The presence of thiosildenafil and other sildenafil analogues in these products poses a significant public health risk due to the lack of regulatory oversight, unknown safety profiles, and potential for adverse drug interactions.[1]

However, from a medicinal chemistry and pharmacological perspective, the potent bioactivity of thiosildenafil warrants a more thorough and unbiased scientific investigation. This technical guide aims to move beyond the compound's controversial history and provide a comprehensive, evidence-based overview of its mechanism of action, potential therapeutic applications, and the necessary experimental frameworks to rigorously evaluate its potential as a legitimate therapeutic agent.

Mechanism of Action: Potent Inhibition of the cGMP Signaling Pathway

The therapeutic effects of thiosildenafil, like other PDE5 inhibitors, are rooted in its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway. A comprehensive understanding of this pathway is crucial for appreciating its potential applications.

The Nitric Oxide (NO)-cGMP Cascade:

-

Nitric Oxide (NO) Release: In response to various physiological stimuli, such as sexual arousal in the corpus cavernosum or shear stress in the vascular endothelium, nitric oxide (NO) is synthesized and released by endothelial cells and nitrergic neurons.

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cGMP.

-

Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.

-

Signal Termination by PDE5: The physiological effects of cGMP are terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase type 5 (PDE5).

The Role of Thiosildenafil:

Thiosildenafil acts as a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP, leading to its accumulation within the smooth muscle cell. This amplifies the NO-sGC signaling cascade, resulting in enhanced and prolonged smooth muscle relaxation.

Caption: Workflow for determining the in vitro PDE5 inhibitory activity.

In Vivo Model of Erectile Dysfunction (Rat)

Objective: To evaluate the pro-erectile efficacy of thiosildenafil in a rat model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rats (e.g., with ketamine/xylazine).

-

Surgically expose the carotid artery and insert a catheter connected to a pressure transducer to monitor mean arterial pressure (MAP).

-

Expose the corpus cavernosum and insert a 23-gauge needle connected to another pressure transducer to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve and place a bipolar stimulating electrode around it.

-

Administer thiosildenafil (or vehicle control) via an appropriate route (e.g., intravenous or oral gavage).

-

After a predetermined time for drug absorption, deliver electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 1 ms pulses for 1 minute).

-

Record the maximal ICP and MAP during stimulation.

-

Calculate the erectile response as the ratio of maximal ICP to MAP (ICP/MAP).

-

Compare the ICP/MAP ratio between the thiosildenafil-treated and control groups.

-

In Vivo Model of Pulmonary Hypertension (Rat)

Objective: To assess the therapeutic potential of thiosildenafil in a monocrotaline-induced PAH model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Induction of PAH: Administer a single subcutaneous injection of monocrotaline (MCT).

-

Treatment: Begin daily treatment with thiosildenafil or vehicle control a few days after MCT injection and continue for several weeks.

-

Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Assessment of Right Ventricular Hypertrophy: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately and calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.

-

Histological Analysis: Perfuse and fix the lungs for histological examination of pulmonary vascular remodeling (e.g., medial wall thickness).

-

Data Analysis: Compare the hemodynamic, hypertrophic, and histological parameters between the MCT + thiosildenafil group and the MCT + vehicle group.

Pharmacokinetics and Metabolism: Key Considerations

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. While no specific pharmacokinetic data for thiosildenafil has been published, its structural similarity to sildenafil provides a strong basis for predicting its metabolic fate.

| Pharmacokinetic Parameter | Sildenafil | Thiosildenafil |

| Bioavailability | ~41% | Not Reported |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | Not Reported |

| Plasma Protein Binding | ~96% | Not Reported |

| Terminal Half-life (t½) | 3-4 hours | Not Reported |

| Primary Metabolism | Hepatic (CYP3A4 major, CYP2C9 minor) | Predicted to be similar to sildenafil |

| Primary Excretion | Feces (~80% as metabolites) | Predicted to be similar to sildenafil |

Table 2: Pharmacokinetic parameters of Sildenafil and areas for future Thiosildenafil research.[3][4][5][6]

Key Research Imperatives:

-

In Vitro Metabolism: Studies using human liver microsomes are necessary to identify the specific CYP450 enzymes responsible for thiosildenafil metabolism and to screen for potential drug-drug interactions.

-

In Vivo Pharmacokinetics: Animal studies are required to determine key parameters such as oral bioavailability, Tmax, Cmax, half-life, and clearance.

-

Metabolite Identification and Activity: It is crucial to identify the major metabolites of thiosildenafil and to assess their pharmacological activity (i.e., whether they also inhibit PDE5).

Future Directions and Conclusion

Thiosildenafil represents a compelling, albeit controversial, molecule. Its established presence as a potent PDE5 inhibitor in illicit supplements underscores its bioactivity. However, to transition from a compound of toxicological concern to one of therapeutic promise, a systematic and rigorous scientific evaluation is essential.

The path forward for thiosildenafil research should prioritize:

-

Definitive In Vitro Characterization: Determination of its IC50 against PDE5 and selectivity profiling against other phosphodiesterase isoforms.

-

Comprehensive Preclinical Efficacy Studies: Robust in vivo studies in validated animal models of ED, PAH, and other potential indications.

-

Detailed Pharmacokinetic and Safety Profiling: A thorough investigation of its ADME properties and a comprehensive toxicological evaluation.

-

Synthesis and Analogue Development: Optimization of the chemical synthesis of thiosildenafil and the exploration of novel analogues with potentially improved pharmacological properties.

References

- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., Osterloh, I. H., & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52.

- Le, T., Le, V., & Le, A. (2021). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. BMC Pharmacology and Toxicology, 22(1), 1-11.

- Di Paolo, M., Puzzo, D., & Re, A. (2023).

- Dell'Agli, M., Galli, G. V., Dal Cero, E., Belluti, F., Matera, R., Zironi, E., Pagliuca, G., & Bosisio, E. (2008). IC 50 Values of Icariin Derivatives and Sildenafil on Human PDE5A1 and PDE6C. Planta Medica, 74(12), 1441-1444.

- Bischoff, E. (2002).

-

U.S. Food and Drug Administration. (n.d.). VIAGRA (sildenafil citrate) tablets label. AccessData.FDA. Retrieved from [Link]

- Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Preclinical safety profile of sildenafil. International journal of impotence research, 11(S1), S3-S12.

- Zou, P., Oh, S. S., Hou, P., Low, M. Y., & Koh, H. L. (2008). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Journal of pharmaceutical and biomedical analysis, 47(3), 567–574.

- Carson, C. C. (2002). The efficacy of sildenafil citrate (Viagra)

- Muirhead, G. J., Masson, E., & Allen, M. J. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 13S–20S.

- Lai, K. C., Liu, Y. C., Liao, Y. C., Lin, Y. L., Tsai, L. Y., Lin, J. H., & Lo, C. F. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of food and drug analysis, 18(4), 269-278.

-

Brown, S. N., & Heuvel, M. V. (2012). Sildenafil and Uteroplacental Perfusion. ClinicalTrials.gov. Retrieved from [Link]

- Vlachopoulos, C., Jackson, G., Stefanadis, C., & Montorsi, P. (2005). Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence. Current medical research and opinion, 21(10), 1601–1613.

- Andric, S. A., Janjic, M. M., Stojkov, N. J., & Kostic, T. S. (2010). Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway. American journal of physiology. Endocrinology and metabolism, 299(5), E744–E752.

- Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Changes in the Pharmacokinetics and Pharmacodynamics of Sildenafil in Cigarette and Cannabis Smokers. Clinical pharmacokinetics, 40(5), 329–341.

- Purbosari, P. P., & Martono, S. (2021). Qualitative and quantitative analysis of sildenafil in traditional medicines and dietary supplements.

- Paauw, N. D., Lely, A. T., van der, V., S. C., Franx, A., & Nikkels, P. G. (2017). Sildenafil During Pregnancy: A Preclinical Meta-Analysis on Fetal Growth and Maternal Blood Pressure. Hypertension (Dallas, Tex. : 1979), 70(5), 998–1006.

-

U.S. Food and Drug Administration. (2009). Clinical Pharmacology Review NDA 22-473, Intravenous Sildenafil. AccessData.FDA. Retrieved from [Link]

- Asra, R., & Nisa, F. (2021). Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development, 9(4), 108-117.

- Milligan, P. A., Charlton, S., & Weatherley, B. (1999). A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction. British journal of clinical pharmacology, 48(4), 485–492.

- Reddy, B. M., & Reddy, K. S. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Analytical Chemistry: An Indian Journal, 10(10), 683-690.

- Al-Hayali, L. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry, 1-19.

Sources

- 1. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Selective Thionation Strategy for the Synthesis of Thiosildenafil Analytical Standards

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of Thiosildenafil (also known as thio-sildenafil or aildenafil), a structural analogue of the PDE5 inhibitor sildenafil. This compound is frequently required as a reference standard in forensic and toxicological analysis to detect adulteration in "herbal" supplements.

The protocol utilizes Lawesson’s Reagent (LR) for the selective thionation of the pyrazolopyrimidinone carbonyl group. Unlike total synthesis routes, this method allows researchers to convert readily available Sildenafil (base or citrate) directly into Thiosildenafil in a single transformative step.

Key Technical Requirements:

-

Precursor: Sildenafil (Free Base preferred).

-

Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2]

-

Safety Critical: Process generates Hydrogen Sulfide (

).

Reaction Mechanism & Rationale

The conversion of Sildenafil to Thiosildenafil proceeds via a thionation reaction where the amide-like carbonyl oxygen at the C-7 position of the pyrazolopyrimidinone ring is replaced by sulfur.

Why Lawesson’s Reagent?

While Phosphorus Pentasulfide (

-

Selectivity: It preferentially targets amides/lactams over other functional groups.

-

Solubility: It is soluble in hot aromatic solvents (toluene, chlorobenzene), creating a homogeneous reaction mixture.

-

Yield: It typically offers higher conversion rates (>80%) for heterocyclic lactams.

Mechanistic Pathway

The reaction follows a mechanism analogous to the Wittig reaction.[2][3] At elevated temperatures (>80°C), the dimeric Lawesson’s Reagent dissociates into two reactive dithiophosphine ylide monomers. This monomer undergoes a [2+2] cycloaddition with the carbonyl to form a four-membered thiaoxaphosphetane intermediate, which then collapses to release the thiocarbonyl product and a stable P=O byproduct.

Figure 1: Mechanistic pathway of the thionation of Sildenafil using Lawesson's Reagent.[3]

Experimental Protocol

Safety Warning: This reaction generates Hydrogen Sulfide (

Materials

-

Substrate: Sildenafil Citrate (commercial) or Sildenafil Base.

-

Reagent: Lawesson’s Reagent (97%+ purity).

-

Solvent: Anhydrous Toluene (dried over molecular sieves).

-

Workup: Dichloromethane (DCM), Sodium Bicarbonate (

), Sodium Hypochlorite (Bleach).

Step-by-Step Procedure

Phase A: Preparation of Sildenafil Free Base

Note: If starting with Sildenafil Citrate salt, it must be converted to the free base to ensure solubility in toluene.

-

Dissolve 1.0 eq of Sildenafil Citrate in water.

-

Adjust pH to ~10 using 1M NaOH.

-

Extract 3x with Dichloromethane (DCM).

-

Dry organic layer over anhydrous

, filter, and evaporate to dryness. -

Result: White solid (Sildenafil Free Base).

Phase B: Thionation Reaction[4]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet leading to a bleach trap (to neutralize escaping

). -

Dissolution: Suspend Sildenafil Free Base (1.0 eq, e.g., 474 mg, 1 mmol) in Anhydrous Toluene (10-15 mL).

-

Reagent Addition: Add Lawesson’s Reagent (0.6 eq, e.g., 242 mg). Note: 0.5 eq is stoichiometric, but a slight excess (0.6 eq) ensures completion.

-

Reflux: Heat the mixture to reflux (110°C). The suspension should clear as the reaction proceeds.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 95:5).

-

Sildenafil

: ~0.4 -

Thiosildenafil

: ~0.6 (Higher -

Time: Reaction is typically complete in 2–4 hours.

-

Phase C: Workup & Purification[2]

-

Cooling: Cool the reaction mixture to room temperature.

-

Concentration: Evaporate Toluene under reduced pressure. The residue will be a sticky yellow semi-solid.

-

Hydrolysis (Critical): Dissolve the residue in minimal DCM and add water. Stir vigorously for 30 minutes to hydrolyze excess Lawesson’s reagent.

-

Extraction: Separate the organic layer, wash with saturated

(to remove acidic phosphorus byproducts), then brine. -

Chromatography: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of DCM -> 5% MeOH in DCM.

-

Observation: Thiosildenafil elutes as a bright yellow band.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Thiosildenafil.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized standard, the product must be validated against expected spectroscopic data. The "smoking gun" for successful conversion is the disappearance of the carbonyl signal and the appearance of the thiocarbonyl signal in

Expected Data Comparison

| Feature | Sildenafil (Parent) | Thiosildenafil (Product) | Validation Criteria |

| Appearance | White crystalline powder | Yellow crystalline powder | Color change is the first visual indicator. |

| Molecular Weight | 474.58 g/mol | 490.64 g/mol | MS (ESI+): Expect [M+H]+ at 491.2 |

| IR Spectroscopy | Strong C=O stretch ~1690 | Loss of 1690 band; New C=S bands ~1100-1200 | Disappearance of Carbonyl stretch. |

| ~154 ppm (C=O) | ~174 - 176 ppm (C=S) | Downfield shift of ~20 ppm is diagnostic. | |

| ~2.2 ppm (Singlet) | ~2.3 - 2.4 ppm (Singlet) | Minor shift due to electronic change in ring. |

Troubleshooting

-

Incomplete Conversion: If starting material remains after 4 hours, add 0.1 eq of fresh Lawesson's Reagent and continue reflux. Do not exceed 6 hours to prevent decomposition.

-

Sticky Residue: Phosphorus byproducts can be difficult to remove. If the crude is oily, perform a "dry load" on silica gel for the column chromatography (dissolve in DCM, add silica, evaporate, load powder).

References

-

Forensic Characterization: Venhui, B.J., et al. "The identification of a new sildenafil analogue in a health supplement: Thiosildenafil." Forensic Science International, 2008.

-

Lawesson's Reagent Mechanism: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2006.

-

NMR Data Validation: Gilard, V., et al. "Detection, identification and quantification by 1H NMR of adulterants in 150 herbal dietary supplements." Journal of Pharmaceutical and Biomedical Analysis, 2015.

-

General Thionation Protocol: "Preparation of Thioamides from Amides." Organic Syntheses, Coll. Vol. 7, p.372.

Sources

Application Note: High-Resolution Quantification of Thiosildenafil in Dietary Supplements via HPLC-UV

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Thiosildenafil , a synthetic analogue of Sildenafil (Viagra), often found as an undeclared adulterant in "herbal" sexual enhancement supplements.

Unlike Sildenafil, Thiosildenafil substitutes the carbonyl oxygen on the pyrazolopyrimidinone ring with a sulfur atom. This modification significantly alters its lipophilicity and UV absorption profile, necessitating specific chromatographic adjustments. This guide provides a self-validating workflow to resolve Thiosildenafil from Sildenafil and matrix interferences using a C18 stationary phase and UV detection at 292 nm.

Scientific Mechanism & Separation Logic

Structural Impact on Chromatography

The separation logic relies on the hydrophobic subtraction model .

-

Sildenafil: Contains a carbonyl group (C=O), which is more polar.

-

Thiosildenafil: Contains a thiocarbonyl group (C=S). Sulfur is less electronegative than oxygen, making the molecule significantly more lipophilic (hydrophobic).

Chromatographic Consequence: On a reversed-phase C18 column, Thiosildenafil will exhibit a longer retention time (RT) than Sildenafil. If the mobile phase is optimized solely for Sildenafil, Thiosildenafil may elute extremely late or carry over into subsequent injections.

Visualization: Structural & Chromatographic Relationship

Caption: Figure 1. Mechanistic difference in retention behavior. The thiocarbonyl substitution increases hydrophobic interaction with the C18 chain.

Experimental Protocol

Reagents and Standards

-

Thiosildenafil Reference Standard: >98% purity (Custom synthesis or certified reference material).

-

Sildenafil Citrate: (Used for resolution check).[1][2][3][4][5][6]

-

Acetonitrile (ACN): HPLC Grade.

-

Potassium Dihydrogen Phosphate (

): ACS Reagent. -

Phosphoric Acid (85%): For pH adjustment.

-

Water: Milli-Q (18.2 MΩ·cm).

Instrumentation & Chromatographic Conditions

To ensure robust separation of the thiosildenafil peak from the matrix and potential sildenafil contamination, a gradient elution is recommended over isocratic methods.

| Parameter | Specification | Rationale |

| Column | C18, 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | Standard RP column balances resolution and backpressure. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses silanol activity and protonates the piperazine nitrogen, improving peak symmetry. |

| Mobile Phase B | Acetonitrile | Strong solvent to elute the lipophilic Thiosildenafil. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |

| Column Temp | 30°C | Maintains reproducible retention times. |

| Injection Vol | 10 µL | Prevents column overload. |

| Detection | UV @ 292 nm (Primary), 230 nm (Secondary) | 292 nm offers better selectivity against matrix; 230 nm offers higher sensitivity but more noise. |

Gradient Program

Note: Thiosildenafil elutes significantly later than Sildenafil.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 70 | 30 | Initial conditions (elutes polar matrix). |